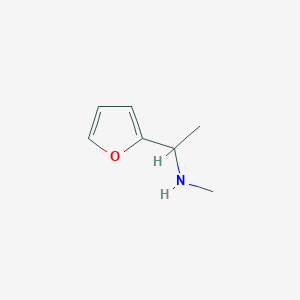
6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide” is a chemical compound. It’s part of a class of compounds known as trifluoromethylpyridines, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which includes “6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide”, is a topic of active research . The synthesis generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules .Molecular Structure Analysis
The molecular structure of “6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These distinctive physical-chemical properties are thought to contribute to the biological activities of TFMP derivatives .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have made their mark in pharmaceutical research. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s distinct properties contribute to the efficacy of these compounds, making them promising candidates for novel drug development .
Veterinary Applications
Beyond human medicine, TFMP derivatives find application in veterinary products. Two veterinary drugs containing the TFMP moiety have been granted market approval, emphasizing their potential in animal health .
Cellular Signaling Modulation
The unique structural features of 6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide make it an interesting candidate for regulating cellular signaling pathways. Researchers are exploring its impact on disease advancement, making it an exciting area of study .
Anticancer Properties
While not yet fully explored, this compound has demonstrated anticancer activity. Investigating its mechanisms of action and potential therapeutic applications in cancer treatment remains an active research focus .
Obesity and Neuronal Degeneration
Preliminary studies suggest that 6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide may address obesity and combat neuronal degeneration. Further investigations are needed to uncover its precise effects and therapeutic potential in these areas .
Zukünftige Richtungen
The future directions for the research and development of “6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Eigenschaften
IUPAC Name |
6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-2-17-7-3-6(14-5-15-7)8(16)13-4-9(10,11)12/h3,5H,2,4H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBAUQOQKZFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)
![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)








![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)


